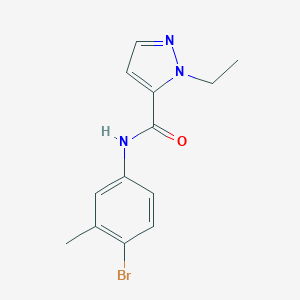![molecular formula C19H26N4O B280506 2,6-ditert-butyl-4-[(2-pyrazin-2-ylhydrazinyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B280506.png)
2,6-ditert-butyl-4-[(2-pyrazin-2-ylhydrazinyl)methylidene]cyclohexa-2,5-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-ditert-butyl-4-[(2-pyrazin-2-ylhydrazinyl)methylidene]cyclohexa-2,5-dien-1-one is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique chemical structure and properties, which make it a promising candidate for various research studies. In
Wissenschaftliche Forschungsanwendungen
2,6-ditert-butyl-4-[(2-pyrazin-2-ylhydrazinyl)methylidene]cyclohexa-2,5-dien-1-one has been studied extensively for its potential applications in scientific research. One of the most promising areas of research for this compound is in the field of cancer treatment. Studies have shown that this compound has potent anti-cancer properties and can selectively target cancer cells while leaving healthy cells unaffected. Other areas of research for this compound include its potential use as an anti-inflammatory agent, a neuroprotective agent, and a therapeutic agent for various other diseases and conditions.
Wirkmechanismus
The mechanism of action of 2,6-ditert-butyl-4-[(2-pyrazin-2-ylhydrazinyl)methylidene]cyclohexa-2,5-dien-1-one is still not fully understood. However, studies have shown that this compound can induce apoptosis (cell death) in cancer cells by activating various apoptotic pathways. Additionally, this compound has been shown to inhibit the growth and proliferation of cancer cells by interfering with various cellular processes.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. This compound has been shown to inhibit the activity of various enzymes and proteins involved in cancer cell growth and proliferation. Additionally, this compound has been shown to induce changes in the expression of various genes involved in cancer development and progression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2,6-ditert-butyl-4-[(2-pyrazin-2-ylhydrazinyl)methylidene]cyclohexa-2,5-dien-1-one in lab experiments is its potent anti-cancer properties. This compound can selectively target cancer cells while leaving healthy cells unaffected, making it a promising candidate for cancer treatment. However, one of the main limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to healthy cells at high concentrations, which can limit its use in certain research studies.
Zukünftige Richtungen
There are several future directions for research on 2,6-ditert-butyl-4-[(2-pyrazin-2-ylhydrazinyl)methylidene]cyclohexa-2,5-dien-1-one. One area of research is the development of more effective and selective cancer treatments based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other areas of research, such as neuroprotection and anti-inflammatory therapy. Other future directions for research on this compound include the development of new synthesis methods and the optimization of its properties for various research applications.
Synthesemethoden
The synthesis of 2,6-ditert-butyl-4-[(2-pyrazin-2-ylhydrazinyl)methylidene]cyclohexa-2,5-dien-1-one involves the condensation reaction of 2-pyrazinecarboxaldehyde and 2-hydrazinyl-2,4,6-trimethylcyclohexanone. This reaction is typically carried out in the presence of a suitable catalyst and under controlled conditions to ensure the formation of the desired compound. The yield of this reaction is typically high, and the purity of the final product can be increased through various purification techniques.
Eigenschaften
Molekularformel |
C19H26N4O |
|---|---|
Molekulargewicht |
326.4 g/mol |
IUPAC-Name |
2,6-ditert-butyl-4-[(2-pyrazin-2-ylhydrazinyl)methylidene]cyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C19H26N4O/c1-18(2,3)14-9-13(10-15(17(14)24)19(4,5)6)11-22-23-16-12-20-7-8-21-16/h7-12,22H,1-6H3,(H,21,23) |
InChI-Schlüssel |
XYXUBIPKIXNHBU-UHFFFAOYSA-N |
Isomerische SMILES |
CC(C)(C)C1=CC(=CNNC2=NC=CN=C2)C=C(C1=O)C(C)(C)C |
SMILES |
CC(C)(C)C1=CC(=CNNC2=NC=CN=C2)C=C(C1=O)C(C)(C)C |
Kanonische SMILES |
CC(C)(C)C1=CC(=CNNC2=NC=CN=C2)C=C(C1=O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-{5-[(3-Chlorophenoxy)methyl]-2-furoyl}-4-ethylpiperazine](/img/structure/B280432.png)

![methyl 3-({5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-2-thiophenecarboxylate](/img/structure/B280434.png)

![4-Chloro-3-methylphenyl [5-(4-morpholinylcarbonyl)-2-furyl]methyl ether](/img/structure/B280439.png)



![1-{[3-(3-bromo-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}indoline](/img/structure/B280444.png)

